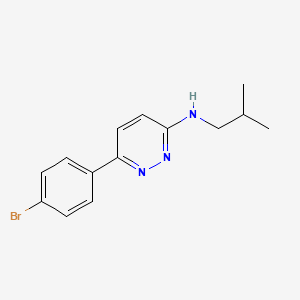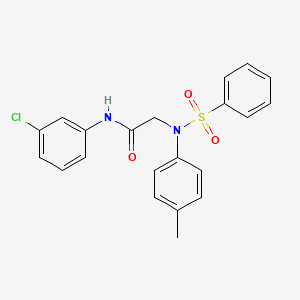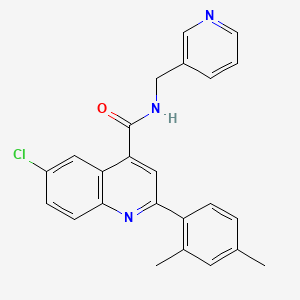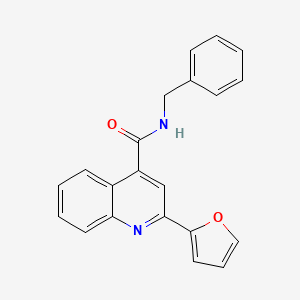![molecular formula C12H25N3O3S B5972619 N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as SBDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. SBDP is a potent inhibitor of calpain, a calcium-dependent protease that plays a crucial role in various physiological processes, including neuronal cell death and synaptic plasticity.
作用机制
SBDP inhibits calpain activity by binding to the active site of the enzyme, preventing it from cleaving its substrates. Calpain plays a crucial role in various physiological processes, including cytoskeletal remodeling, signal transduction, and protein turnover. Inhibition of calpain activity by SBDP can prevent neuronal cell death and improve synaptic plasticity, leading to improved learning and memory processes.
Biochemical and Physiological Effects:
SBDP has been shown to have various biochemical and physiological effects in neuronal cells. It can prevent calpain-mediated cleavage of cytoskeletal proteins, leading to improved structural integrity of neuronal cells. SBDP can also prevent calpain-mediated cleavage of synaptic proteins, leading to improved synaptic plasticity. Additionally, SBDP has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
实验室实验的优点和局限性
SBDP has several advantages for use in lab experiments. It is a potent and selective inhibitor of calpain, making it an ideal tool for studying the role of calpain in various physiological processes. SBDP is also stable and can be easily synthesized, making it readily available for use in research. However, SBDP has some limitations, including its potential toxicity and limited solubility in water. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells are not well understood, which may limit its use in some experiments.
未来方向
There are several future directions for research on SBDP. One area of interest is the role of calpain in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SBDP has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells should be further investigated to better understand its mechanism of action. Finally, the development of more potent and selective inhibitors of calpain, based on the structure of SBDP, could lead to new therapeutic strategies for neurological disorders.
合成方法
The synthesis of SBDP involves the reaction between sec-butylamine and 4-piperidinecarboxylic acid followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of SBDP is essential for its use in scientific research, and various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to determine its purity.
科学研究应用
SBDP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit calpain activity in neuronal cells, which can prevent neuronal cell death and improve synaptic plasticity. SBDP has also been used in various animal models to study the role of calpain in neurological disorders such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease. Additionally, SBDP has been used to investigate the effects of calpain inhibition on learning and memory processes.
属性
IUPAC Name |
N-butan-2-yl-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-5-10(2)13-12(16)11-6-8-15(9-7-11)19(17,18)14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKUJSUPOBUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)

![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)